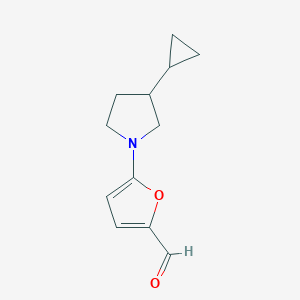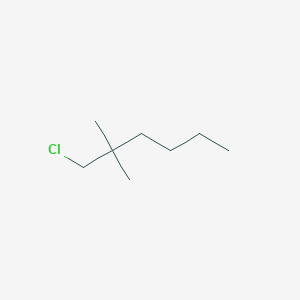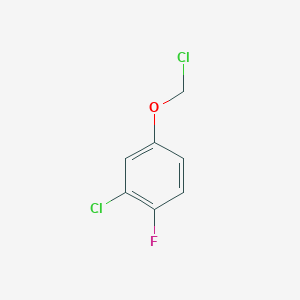
2-Chloro-4-(chloromethoxy)-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(chloromethoxy)-1-fluorobenzene is an aromatic compound with a molecular formula of C7H5Cl2FO. This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethoxy)-1-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 2-chloro-4-fluorophenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(chloromethoxy)-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: Products include partially or fully reduced aromatic compounds.
Applications De Recherche Scientifique
2-Chloro-4-(chloromethoxy)-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(chloromethoxy)-1-fluorobenzene involves its interaction with various molecular targets. The electron-withdrawing groups on the benzene ring make it a reactive intermediate in many chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include nucleophilic aromatic substitution and electrophilic aromatic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-fluorotoluene
- 2-Chloro-4-methoxypyrimidine
- 2-Chloro-4-nitrophenol
Uniqueness
2-Chloro-4-(chloromethoxy)-1-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which significantly influences its reactivity and chemical properties. The combination of these substituents makes it a valuable intermediate in various synthetic pathways, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C7H5Cl2FO |
|---|---|
Poids moléculaire |
195.01 g/mol |
Nom IUPAC |
2-chloro-4-(chloromethoxy)-1-fluorobenzene |
InChI |
InChI=1S/C7H5Cl2FO/c8-4-11-5-1-2-7(10)6(9)3-5/h1-3H,4H2 |
Clé InChI |
DLZPGXPOSGLLDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCCl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13169425.png)
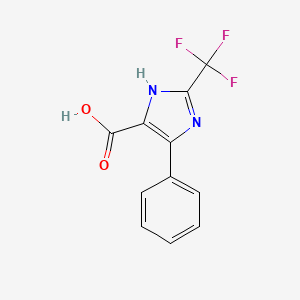


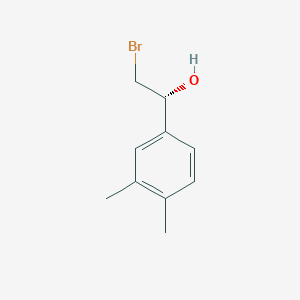
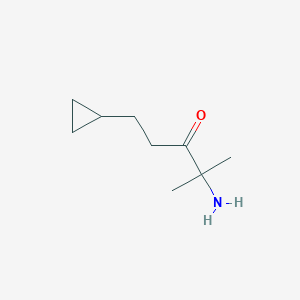
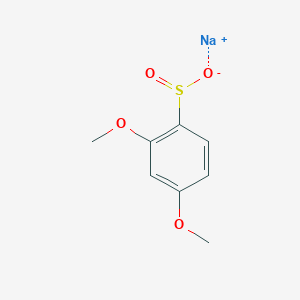

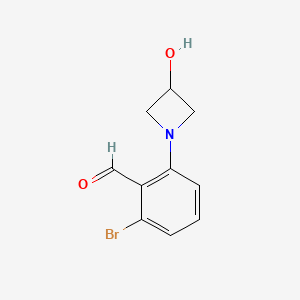
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde](/img/structure/B13169482.png)
